molecular formula C8H8ClI B6223721 1-chloro-2-iodo-3,5-dimethylbenzene CAS No. 939990-11-1

1-chloro-2-iodo-3,5-dimethylbenzene

Cat. No.: B6223721
CAS No.: 939990-11-1
M. Wt: 266.5
InChI Key:
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Description

1-chloro-2-iodo-3,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-chloro-2-iodo-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of 1,3-dimethylbenzene (m-xylene) using chlorine and iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-2-iodo-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Methoxy derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Hydrocarbons.

Mechanism of Action

The mechanism of action of 1-chloro-2-iodo-3,5-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-donating methyl groups and electron-withdrawing halogen atoms influences the reactivity and orientation of the substitution reactions. The compound can form reactive intermediates, such as arenium ions, which undergo further transformations to yield the final products .

Comparison with Similar Compounds

Uniqueness: 1-chloro-2-iodo-3,5-dimethylbenzene is unique due to the combination of chlorine and iodine substituents along with two methyl groups on the benzene ring. This specific substitution pattern provides distinct reactivity and makes it valuable for various synthetic and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-chloro-2-iodo-3,5-dimethylbenzene can be achieved through a series of reactions involving starting materials that are commercially available.", "Starting Materials": [ "3,5-dimethylphenol", "sodium hydroxide", "iodine", "hydrochloric acid", "sodium iodide", "sodium nitrite", "copper(I) iodide", "acetic acid", "sodium thiosulfate" ], "Reaction": [ "Step 1: Conversion of 3,5-dimethylphenol to 3,5-dimethylphenol-4-sodium sulfonate by reacting with sodium hydroxide and sodium sulfite.", "Step 2: Iodination of 3,5-dimethylphenol-4-sodium sulfonate with iodine and hydrochloric acid to form 1-iodo-3,5-dimethylbenzene.", "Step 3: Chlorination of 1-iodo-3,5-dimethylbenzene with hydrochloric acid and sodium nitrite to form 1-chloro-2-iodo-3,5-dimethylbenzene.", "Step 4: Reduction of copper(I) iodide with acetic acid to form copper(0) and iodine.", "Step 5: Quenching of excess iodine with sodium thiosulfate.", "Step 6: Purification of the final product by recrystallization or column chromatography." ] }

CAS No.

939990-11-1

Molecular Formula

C8H8ClI

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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